LY2857785
Descripción general
Descripción
LY2857785 es un inhibidor potente y selectivo de la cinasa dependiente de ciclina 9 (CDK9), una cinasa serina/treonina implicada en la regulación de la iniciación y elongación de la transcripción. Este compuesto ha mostrado una eficacia antitumoral significativa en modelos preclínicos, particularmente en malignidades hematológicas como la leucemia .
Mecanismo De Acción
LY2857785 ejerce sus efectos inhibiendo la actividad de CDK9, que es un regulador clave de la elongación transcripcional. CDK9, en complejo con ciclina T, forma el factor de elongación transcripcional positivo b (P-TEFb). P-TEFb fosforila el dominio C-terminal de la ARN polimerasa II, promoviendo la elongación transcripcional. Al inhibir CDK9, this compound reduce la fosforilación de la ARN polimerasa II, lo que lleva a una disminución de la transcripción de genes involucrados en la supervivencia y proliferación celular. Esto da como resultado la inducción de apoptosis y autofagia en las células cancerosas .
Análisis Bioquímico
Biochemical Properties
LY2857785 interacts with CDK9, CDK8, and CDK7, inhibiting their enzymatic activities . It significantly reduces RNAP II CTD phosphorylation and dramatically decreases MCL1 protein levels, resulting in apoptosis in a variety of leukemia and solid tumor cell lines .
Cellular Effects
This compound influences cell function by reducing RNAP II CTD phosphorylation and decreasing MCL1 protein levels, leading to apoptosis . It inhibits the growth of a broad panel of cancer cell lines, particularly efficacious in leukemia cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting CDK9, which in turn reduces RNAP II CTD phosphorylation . This leads to a dramatic decrease in MCL1 protein levels and induces apoptosis .
Temporal Effects in Laboratory Settings
Over time, this compound continues to inhibit CDK9, maintaining reduced RNAP II CTD phosphorylation and low MCL1 protein levels . This results in sustained apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At certain dosages, it reduces tumor growth in an MV4-11 rat xenograft model.
Metabolic Pathways
This compound is involved in the metabolic pathway of CDK9 inhibition . By inhibiting CDK9, it affects the phosphorylation of RNAP II CTD and the levels of MCL1 protein .
Métodos De Preparación
LY2857785 se sintetiza a través de una serie de reacciones químicas que implican la formación de un anillo de pirimidina y modificaciones posteriores para introducir varios grupos funcionales. La ruta sintética típicamente implica los siguientes pasos:
- Formación del núcleo de pirimidina.
- Introducción de la porción de indazol.
- Adición de los grupos ciclohexano y tetrahidropirano.
Las condiciones de reacción a menudo incluyen el uso de disolventes orgánicos, catalizadores y temperaturas controladas para asegurar que el producto deseado se obtenga con alta pureza .
Análisis De Reacciones Químicas
LY2857785 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede ser oxidado bajo condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar ciertos grupos funcionales dentro de la molécula.
Sustitución: Las reacciones de sustitución que involucran nucleófilos pueden conducir a la formación de diferentes análogos de this compound.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como aminas y tioles. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .
Aplicaciones Científicas De Investigación
Química: Como inhibidor selectivo de CDK9, LY2857785 se utiliza en la investigación química para estudiar el papel de CDK9 en la regulación de la transcripción y su impacto en los procesos celulares.
Biología: El compuesto se utiliza para investigar las vías biológicas reguladas por CDK9 y sus interacciones con otras proteínas implicadas en la transcripción.
Medicina: This compound ha mostrado resultados prometedores en estudios preclínicos como un posible agente terapéutico para el tratamiento de malignidades hematológicas, incluida la leucemia mieloide aguda y la leucemia linfocítica crónica
Comparación Con Compuestos Similares
LY2857785 es único en su alta selectividad y potencia como inhibidor de CDK9. Los compuestos similares incluyen:
Flavopiridol (Alvocidib): Un inhibidor de pan-CDK que también se dirige a CDK9 pero con menos selectividad.
R-roscovitina (Seliciclib): Otro inhibidor de CDK con una actividad más amplia contra múltiples CDK.
This compound destaca por su inhibición específica de CDK9, lo que lo convierte en una herramienta valiosa para estudiar el papel de CDK9 en el cáncer y desarrollar terapias dirigidas.
Actividad Biológica
LY2857785 is a novel inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a pivotal role in regulating transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA polymerase II. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce apoptosis in various cancer cell lines.
CDK9 is essential for the transcription of genes involved in cell proliferation and survival, including those that encode anti-apoptotic proteins such as MCL-1. By inhibiting CDK9, this compound decreases the phosphorylation of the CTD, leading to reduced expression of MCL-1 and subsequent apoptosis in cancer cells.
Key Findings:
- Inhibition of CTD Phosphorylation : this compound significantly reduces phosphorylation at Ser2 and Ser5 residues of the CTD, which are crucial for transcriptional elongation .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in various leukemia and solid tumor cell lines by downregulating MCL-1 levels .
Efficacy in Preclinical Models
This compound has demonstrated potent antitumor efficacy across multiple preclinical models, including xenograft models and organoid cultures.
Case Studies:
- Melanoma Model : In a mouse model using A375 melanoma cells, treatment with this compound resulted in significant tumor growth inhibition compared to controls .
- Lung Cancer Organoids : In organoid models derived from lung cancer, this compound exhibited IC50 values as low as 0.224 µM, indicating high potency against both sensitive and resistant cell lines .
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to other CDK9 inhibitors:
Compound | IC50 (µM) | Mechanism of Action | Cancer Type |
---|---|---|---|
This compound | 0.224 | CDK9 inhibition, MCL-1 downregulation | Lung cancer |
SNS032 | 0.412 | CDK9 inhibition | Various cancers |
AZD4573 | 6.0 | CDK9 inhibition | Lung cancer |
Cellular Effects
Research indicates that this compound not only induces apoptosis but also triggers autophagy in certain contexts. In acute T-cell leukemia (ATL) cells, it was observed that the compound could induce both MCL-1-dependent apoptosis and autophagy . This dual mechanism may enhance its efficacy against tumors that exhibit resistance to traditional therapies.
Propiedades
IUPAC Name |
4-N-[4-(2-methyl-3-propan-2-ylindazol-5-yl)pyrimidin-2-yl]-1-N-(oxan-4-yl)cyclohexane-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O/c1-17(2)25-22-16-18(4-9-24(22)31-32(25)3)23-10-13-27-26(30-23)29-20-7-5-19(6-8-20)28-21-11-14-33-15-12-21/h4,9-10,13,16-17,19-21,28H,5-8,11-12,14-15H2,1-3H3,(H,27,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIUZPIDLZYPRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C=C(C=CC2=NN1C)C3=NC(=NC=C3)NC4CCC(CC4)NC5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of LY2857785?
A1: this compound is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9) [, , , ]. CDK9, in conjunction with Cyclin T, forms the positive transcription elongation factor b (P-TEFb), which plays a crucial role in transcriptional elongation by phosphorylating serine 2 (Ser2) on the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) [, , ]. By inhibiting CDK9, this compound disrupts this phosphorylation, ultimately leading to decreased levels of MCL-1, an anti-apoptotic protein, and the induction of apoptosis in tumor cells [, , ].
Q2: What types of cancers has this compound shown efficacy against in preclinical studies?
A2: Preclinical studies have demonstrated that this compound exhibits potent anti-tumor activity against various hematological malignancies, including acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL) [, ]. Importantly, this compound has shown efficacy against both cell lines and primary patient samples ex vivo [, ].
Q3: Besides apoptosis, does this compound induce any other cell death pathways?
A3: Research indicates that this compound can also induce autophagy in addition to apoptosis []. This was demonstrated by the increased binding of microtubule-associated proteins 1A/1B light chain 3B (LC3)-II to autophagosome membranes upon treatment with this compound [].
Q4: Has this compound been tested in in vivo models of cancer?
A4: Yes, this compound has demonstrated significant anti-tumor activity in vivo. Specifically, it significantly reduced tumor growth in a mouse xenograft model of adult T-cell leukemia/lymphoma (ATL) [].
Q5: Beyond its use as a single agent, has this compound shown potential for combination therapy?
A5: While specific combination therapies haven't been extensively outlined in the provided research, the research by Dobin et al. [] suggests that this compound might be particularly effective in combination with other targeted agents depending on the genetic profile of the tumor. For example, they found that AEL cells with co-mutations in BCOR, TP53, and DNMT3A, or BCOR and RB1 were particularly sensitive to this compound. This hints at the potential for personalized medicine approaches where this compound could be combined with other drugs based on the specific genetic makeup of a patient's tumor.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.